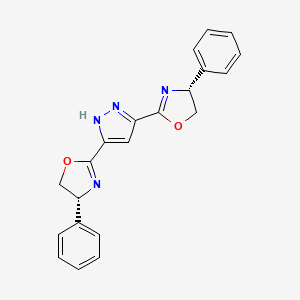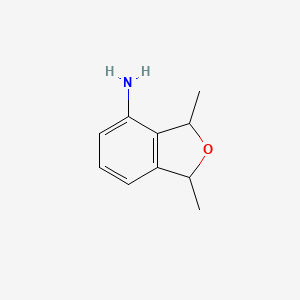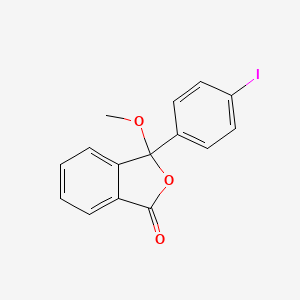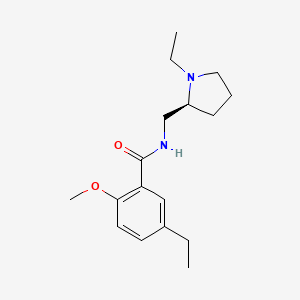
(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is a complex organic compound featuring a benzamide core with various substituents, including an ethyl group, a methoxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can reduce the formation of by-products. The use of automated systems and high-throughput screening can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Levosulpiride: A selective dopamine D₂ antagonist with similar structural features.
Tiapride: Another benzamide derivative with antipsychotic properties.
Metoclopramide: A compound used to treat nausea and gastroparesis, also featuring a benzamide core.
Uniqueness
(S)-5-Ethyl-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is unique due to its specific substituents and stereochemistry, which confer distinct biological activities and pharmacokinetic properties. Its ability to interact selectively with certain molecular targets makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-13-8-9-16(21-3)15(11-13)17(20)18-12-14-7-6-10-19(14)5-2/h8-9,11,14H,4-7,10,12H2,1-3H3,(H,18,20)/t14-/m0/s1 |
InChI Key |
SKRQYXAPIDILOG-AWEZNQCLSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)NC[C@@H]2CCCN2CC |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



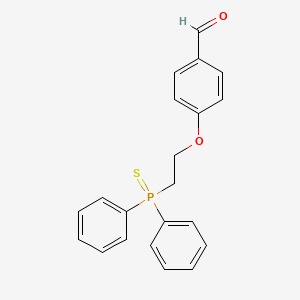
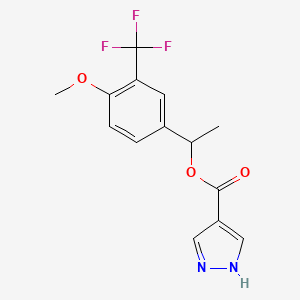
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)

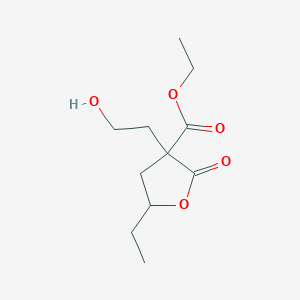
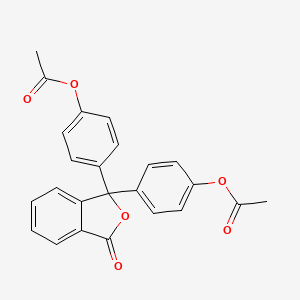
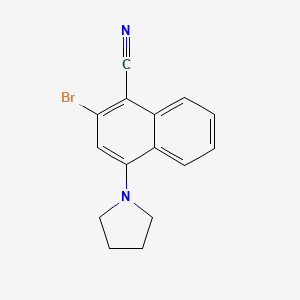
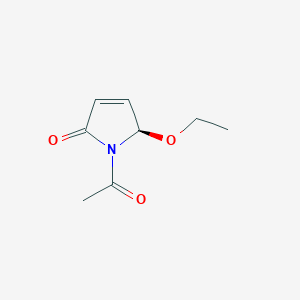
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

